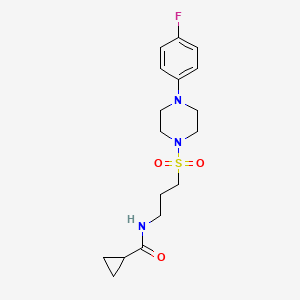

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O3S/c18-15-4-6-16(7-5-15)20-9-11-21(12-10-20)25(23,24)13-1-8-19-17(22)14-2-3-14/h4-7,14H,1-3,8-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABLRTSKEGTZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.

Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

Alkylation: The sulfonylated piperazine is then alkylated with 3-bromopropylamine to form the intermediate compound.

Cyclopropanecarboxamide Formation: Finally, the intermediate is reacted with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The sulfonyl group may also play a role in the compound’s overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

a) Pyrimidin-2-yl vs. 4-Fluorophenyl Substitution

- N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide (CAS 1021221-39-5): Molecular Formula: C21H23N5O5S Molecular Weight: 353.4 g/mol Key Difference: Replaces the 4-fluorophenyl group with a pyrimidin-2-yl moiety. The lower molecular weight (vs. fluorophenyl analogs) may improve solubility .

b) Phenyl vs. 4-Fluorophenyl Substitution

- N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopentanecarboxamide (CAS 1020980-84-0):

- Molecular Formula: C19H29N3O3S

- Molecular Weight: 379.5 g/mol

- Key Difference: Lacks fluorine on the phenyl ring and uses a cyclopentane carboxamide.

- Implications: Fluorine absence may reduce metabolic stability and electron-withdrawing effects. The cyclopentane ring increases lipophilicity compared to cyclopropane .

Variations in the Carboxamide Moiety

a) Cyclopropane vs. Cyclopentane Carboxamide

- 3-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propanamide (CAS 1049415-65-7): Molecular Formula: C21H32FN3O3S Molecular Weight: 425.6 g/mol Key Difference: Cyclopentane replaces cyclopropane in the carboxamide chain.

b) Benzene Sulfonamide vs. Cyclopropanecarboxamide

- N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (Compound 6l from ): Molecular Weight: ~600–650 g/mol (estimated) Key Difference: Uses a benzenesulfonamide group instead of cyclopropanecarboxamide. Implications: Sulfonamide groups enhance solubility but may reduce CNS penetration due to increased polarity. The bis(4-fluorophenyl)methyl substituent adds significant hydrophobicity .

Implications of Structural Differences

- Fluorine Substitution: The 4-fluorophenyl group in the target compound likely enhances metabolic stability and receptor affinity compared to non-fluorinated analogs (e.g., CAS 1020980-84-0) .

- Synthetic Feasibility : Analogs in were synthesized with yields up to 85% using sulfonylation and amidation reactions, suggesting feasible routes for the target compound’s production .

Biological Activity

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C_{19}H_{24}F N_{3}O_{2}S

- Molecular Weight : 373.47 g/mol

This compound exhibits several mechanisms of action, primarily through interactions with neurotransmitter systems and potential anti-inflammatory pathways.

- Serotonin Receptor Modulation : The piperazine moiety suggests that this compound may interact with serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety.

- Dopamine Receptor Interaction : The fluorinated phenyl group may enhance binding affinity to dopamine receptors, implicating its use in treating disorders like schizophrenia.

- Inhibition of Sulfonamide Pathways : The sulfonamide group may inhibit certain enzymatic pathways associated with inflammation and pain.

Pharmacological Effects

Research has indicated various pharmacological effects associated with this compound:

Study 1: Antidepressant Effects

In a double-blind study involving animal models, this compound was administered to assess its antidepressant properties. Results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood regulation.

Study 2: Anxiolytic Properties

Another study focused on the anxiolytic effects of this compound. Mice treated with varying doses showed reduced anxiety-like behavior in the elevated plus maze test, confirming its potential as an anxiolytic agent.

Safety and Toxicity

Preliminary toxicity studies have shown that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to establish long-term safety and potential side effects.

Q & A

Q. What are the optimal synthetic routes for N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide?

- Methodological Answer: The compound is synthesized via multi-step reactions involving sulfonylation, amide coupling, and cyclopropane integration. Key steps include:

- Sulfonylation: Reacting 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., Et₃N in THF) to form the sulfonyl bridge .

- Amide Coupling: Using coupling agents like HBTU or BOP with a carboxamide precursor in aprotic solvents (e.g., DMF or THF) to attach the cyclopropanecarboxamide moiety .

- Purification: Silica gel column chromatography with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer: Structural validation requires:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 7.3–6.8 ppm for fluorophenyl protons, δ 2.5–3.5 ppm for piperazine and sulfonylpropyl groups) .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~465) .

- LCMS: Purity assessment (>95%) and retention time alignment with synthetic intermediates .

Q. What solvent systems and reaction conditions improve synthetic yields?

- Methodological Answer:

- Solvents: THF or DMF for solubility of sulfonyl and piperazine intermediates; methanol/water mixtures for precipitation .

- Catalysts: Triethylamine (Et₃N) for deprotonation during sulfonylation; HBTU for efficient amide bond formation .

- Temperature: Room temperature for coupling reactions; reflux (e.g., 80°C) for cyclopropane ring closure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer:

- Substituent Variation: Modify the fluorophenyl group (e.g., replace F with Cl or OCH₃) to assess receptor binding selectivity .

- Bioassays: Test analogs in vitro (e.g., receptor binding assays for serotonin or dopamine receptors) and in vivo (e.g., pharmacokinetic profiling in rodent models) .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors like 5-HT₁A .

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

- Methodological Answer:

- Metabolite Analysis: Use LC-MS/MS to identify active metabolites in plasma and tissues .

- Protein Binding Assays: Measure plasma protein binding to assess bioavailability .

- Radiolabeling: Synthesize a tritiated or fluorinated analog for PET imaging to track in vivo distribution .

Q. What strategies resolve low synthetic yields in sulfonylation or amidation steps?

- Methodological Answer:

- Optimize Stoichiometry: Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine to minimize side reactions .

- Activating Agents: Replace HBTU with T3P for moisture-insensitive amide coupling .

- Workup Adjustments: Quench reactions with NaHCO₃ to stabilize acid-sensitive intermediates .

Q. How can computational methods predict this compound’s reactivity or degradation pathways?

- Methodological Answer:

- DFT Calculations: Simulate bond dissociation energies (BDEs) to identify labile groups (e.g., sulfonyl or amide bonds) .

- Degradation Modeling: Use software like SPARTAN to predict hydrolysis or oxidation products under physiological conditions .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer:

- Assay Standardization: Normalize data using reference compounds (e.g., ketanserin for 5-HT₂A receptor assays) .

- Statistical Validation: Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true SAR trends .

Q. Why do synthetic yields vary significantly for analogs with similar structures?

- Methodological Answer:

- Steric Effects: Bulky substituents (e.g., cyclopropane) may hinder sulfonylation; use microwave-assisted synthesis to reduce steric interference .

- Electronic Effects: Electron-withdrawing groups (e.g., -F) on the phenyl ring can stabilize intermediates, improving yields up to 50% .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Sulfonylation | THF, Et₃N, 0°C → RT, 12 hr | 20–51% | |

| Amide Coupling | DMF, HBTU, RT, 24 hr | 35–48% | |

| Cyclopropane Closure | MeOH, HCl, reflux, 6 hr | 65–85% |

Q. Table 2: Common Analytical Techniques

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| ¹H NMR | Confirm fluorophenyl and piperazine | δ 7.2–6.8 (m, 4H, Ar-H) | |

| HRMS | Molecular weight validation | [M+H]⁺ = 465.1578 (calc.) | |

| HPLC-PDA | Purity assessment | Retention time = 12.3 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.